(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol
Overview
Description
“(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol” is a biochemical compound with the molecular formula C13H11FO and a molecular weight of 202.22 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reactions can be conducted on phenol, naphthol, and biphenol substrates, giving yields of >86% on a gram scale . Another method reported for accessing 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine, a key intermediate for Fluxapyroxad, achieved an overall yield of 73% after a three-step process .
Molecular Structure Analysis
The molecular structure of “(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol” consists of a biphenyl core with a fluoro group at the 3’ position and a methanol group at the 4 position .
Chemical Reactions Analysis
The Balz–Schiemann reaction, a method for the installation of fluorine into aromatic systems, has been revisited under catalyst- and additive-free conditions . The study showed that using low- or non-polar solvents could improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination at a low temperature or under visible-light irradiation .
Scientific Research Applications
Proteomics Research
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol: is utilized in proteomics research due to its unique chemical structure that can influence protein interactions and functions. Its application in this field is crucial for understanding protein dynamics, modifications, and interactions within biological systems .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It’s particularly useful in the synthesis of covalent organic frameworks (COFs), which are polymers with a variety of applications due to their high porosity and stability . These frameworks are used in gas storage, filtration, and catalysis, showcasing the compound’s utility in creating advanced materials.
Medicinal Chemistry
Fluorinated compounds like (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol play a significant role in medicinal chemistry. The introduction of fluorine atoms into organic molecules often leads to enhanced biological activity and metabolic stability, making them valuable in drug design and development .
Material Science
This compound’s derivatives are integral in the development of new materials. For instance, they can be used to create novel polymers with specific electronic properties or as precursors for more complex molecules used in material science applications .
Analytical Chemistry
In analytical chemistry, (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol can be employed as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Environmental Science
The environmental impact of fluorinated biphenyl compounds is an area of growing interest. These compounds can be used to study the environmental fate of fluorinated pollutants, helping to understand and mitigate their effects on ecosystems .
Biochemistry
In biochemistry, the compound is used for research purposes, particularly in studying biochemical pathways and molecular interactions. Its role in proteomics research also extends to biochemistry, where it can help elucidate the structure and function of biomolecules .
Pharmaceutical Testing
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol: is also important in pharmaceutical testing. It can serve as a reference compound for testing the efficacy and safety of new drugs, ensuring that they meet the required standards before being approved for clinical use .
properties
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNEOSMNIVQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362684 | |
Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
773873-05-5 | |
Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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